Meliantriol

Description

Properties

CAS No. |

25278-95-9 |

|---|---|

Molecular Formula |

C30H50O5 |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol |

InChI |

InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,23-,24-,25+,28+,29-,30+/m0/s1 |

InChI Key |

IKJQENAHDRKFKL-JJDPDEBESA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C |

Appearance |

Solid powder |

Other CAS No. |

17991-48-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Meliantriol; |

Origin of Product |

United States |

Foundational & Exploratory

Meliantriol: A Technical Guide to its Discovery, Isolation from Azadirachta indica, and Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a potent limonoid triterpenoid (B12794562) found in the seeds and vegetative parts of the neem tree (Azadirachta indica), has garnered significant interest for its pronounced insect antifeedant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its likely mechanism of action as an insect deterrent. While specific quantitative data and a dedicated isolation protocol for this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of limonoids from A. indica. Furthermore, it elucidates the generally accepted signaling pathways involved in insect gustatory rejection of bitter compounds, positing a putative mechanism for this compound's activity. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, entomology, and the development of novel pest management strategies.

Discovery and Significance

This compound (C₃₀H₅₀O₅) was one of the early limonoids to be isolated from Azadirachta indica, a tree belonging to the Meliaceae family.[1] Its discovery was a significant step in understanding the chemical basis of the neem tree's well-documented insect-repellent properties.[1] Primarily recognized for its potent antifeedant activity, this compound contributes to the complex chemical defense mechanism of the neem tree against a wide range of phytophagous insects.[2] Its ability to deter feeding, even at low concentrations, makes it a molecule of interest for the development of natural and sustainable insecticides.

Isolation of this compound from Azadirachta indica

Experimental Protocol: General Method for the Isolation of Limonoids, including this compound

2.1. Plant Material Preparation

-

Collect mature, healthy seeds of Azadirachta indica.

-

De-pulp and thoroughly wash the seeds with water to remove any remaining fruit flesh.

-

Air-dry the seeds in the shade for 10-15 days or until the moisture content is below 10%.

-

De-shell the dried seeds to obtain the kernels.

-

Grind the kernels into a coarse powder using a mechanical grinder.

2.2. Extraction

-

Place the powdered neem kernels (e.g., 500 g) into a cellulose (B213188) thimble.

-

Perform a Soxhlet extraction for 8-12 hours using a non-polar solvent such as n-hexane or petroleum ether to defat the material. This step removes the majority of the neem oil.

-

Air-dry the defatted neem kernel powder to remove any residual non-polar solvent.

-

Re-extract the defatted powder with a polar solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus for 12-18 hours. This extracts the limonoids, including this compound.

-

Concentrate the polar extract under reduced pressure using a rotary evaporator at 40-45°C to obtain a crude extract.

2.3. Purification using Column Chromatography

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass chromatography column with the silica gel slurry.

-

Dissolve the crude methanolic/ethanolic extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.

-

Collect fractions of the eluate (e.g., 25 mL each).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light or by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a similar TLC profile corresponding to this compound.

-

Further purify the combined fractions using repeated column chromatography or preparative TLC to obtain pure this compound.

2.4. Characterization The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

As specific quantitative data for this compound yield is not available, the following table presents typical yields for total extracts and other major limonoids from Azadirachta indica seeds to provide a general reference.

| Parameter | Value | Reference |

| Neem Oil Yield from Kernels | 30-50% (w/w) | [3] |

| Azadirachtin Yield from Kernels | 0.2-0.5% (w/w) | [4] |

| This compound Yield from Kernels | Data not available |

Putative Mechanism of Antifeedant Action

The antifeedant activity of this compound is believed to be mediated through the insect's gustatory system. While the precise molecular targets of this compound have not been definitively identified, the general mechanism of action for bitter or deterrent compounds in insects involves the activation of specific gustatory receptors (GRs) located in chemosensory neurons.

3.1. Proposed Signaling Pathway

When an insect encounters a plant surface treated with this compound, the following signaling cascade is hypothesized to occur within the gustatory sensory neurons:

-

Binding to Gustatory Receptors: this compound, being a bitter compound, likely binds to a specific subset of gustatory receptors on the dendrites of bitter-sensing neurons. In insects like Drosophila melanogaster, several GRs, such as Gr32a, Gr33a, and Gr66a, are known to be involved in the detection of aversive compounds.[5][6]

-

Activation of G-Protein or Ion Channel: The binding of this compound to the GR is thought to induce a conformational change in the receptor. Insect gustatory receptors are a diverse group of proteins, and their activation can lead to the activation of a G-protein-coupled signaling cascade or directly gate an ion channel.

-

Second Messenger Production: In a G-protein-coupled pathway, the activated G-protein would then stimulate an effector enzyme, such as phospholipase C (PLC). PLC would catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Opening of Ion Channels and Depolarization: IP₃ would bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, can activate transient receptor potential (TRP) channels in the cell membrane, leading to an influx of cations (e.g., Na⁺, Ca²⁺). This influx of positive ions causes depolarization of the neuron.

-

Action Potential Generation and Signal Transmission: The depolarization of the gustatory neuron, if it reaches the threshold, will trigger an action potential. This electrical signal is then transmitted along the axon of the neuron to the subesophageal ganglion and other brain regions of the insect.

-

Behavioral Response: The processing of this "bitter" signal in the insect's brain results in aversive behavior, leading to the cessation of feeding.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway

Caption: Putative gustatory signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a compelling natural product with significant potential in the development of eco-friendly insect control agents. While its discovery and antifeedant properties are established, there is a clear need for further research to delineate a specific and efficient isolation protocol and to quantify its yield from Azadirachta indica. Elucidating the precise molecular targets of this compound within the insect gustatory system and the exact signaling pathways it modulates will be crucial for understanding its mode of action and for the rational design of novel, bio-based insecticides. Future studies could employ techniques such as electrophysiology to screen for this compound-sensitive gustatory neurons, followed by molecular approaches like RNAi or CRISPR-Cas9 to identify the specific gustatory receptors involved. Such research would not only advance our fundamental knowledge of insect chemosensation but also pave the way for the targeted and effective use of this compound in integrated pest management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, characterization and yield optimization of biodiesel from waste neem Melia azadirachta seeds available in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avoiding DEET through insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]

Meliantriol: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a naturally occurring triterpenoid (B12794562), specifically classified as a limonoid, isolated from the Neem tree (Azadirachta indica) and other plants of the Meliaceae family. It is recognized for its potent insect antifeedant properties and is being investigated for a range of other biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, compiling available data to support further research and development.

Chemical Structure and Identification

This compound possesses a complex tetracyclic triterpenoid core structure. Its systematic IUPAC name is (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol.

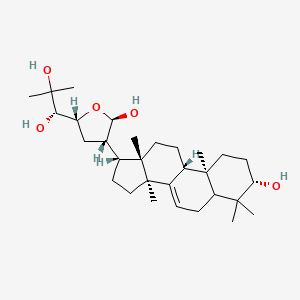

Chemical Structure:

Meliantriol: A Technical Guide to its Chemistry, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meliantriol is a tetranortriterpenoid, a type of limonoid, found as a bioactive constituent in Azadirachta indica, commonly known as the Neem tree.[1] This document provides a comprehensive overview of this compound, detailing its chemical identity, and exploring its significant, albeit still emerging, biological activities. This guide is intended to serve as a technical resource, summarizing the current state of knowledge and providing detailed experimental methodologies to facilitate further research and development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol |

| CAS Number | 25278-95-9 |

| Molecular Formula | C₃₀H₅₀O₅ |

| Molecular Weight | 490.72 g/mol |

Biological Activities and Therapeutic Potential

This compound, as a component of Neem extracts, has been associated with a wide range of biological activities, including insecticidal, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While much of the research has focused on crude neem extracts or more abundant limonoids like azadirachtin, the presence of this compound contributes to the overall therapeutic profile of Neem. It is important to note that quantitative data and specific mechanistic studies on isolated this compound are still limited, and further research is warranted to fully elucidate its pharmacological properties.

Insecticidal Activity

This compound is recognized as a potent insect antifeedant.[2] Its presence in Neem extracts contributes to the well-documented insecticidal properties of Neem oil and other formulations.

Quantitative Data: Insecticidal Activity

Experimental Protocol: Insecticidal Bioassay (Larval Mortality Assay)

A common method to assess insecticidal activity is the larval mortality assay:

-

Test Organism: Select a relevant insect pest, for example, the larvae of the tomato leaf miner (Tuta absoluta) or the diamondback moth (Plutella xylostella).

-

Preparation of Test Solutions: Prepare a stock solution of this compound (or the test extract) in an appropriate solvent (e.g., acetone). Make serial dilutions to obtain a range of concentrations.

-

Application: Apply the test solutions to the diet or host plant leaves. For a leaf dip assay, leaves are dipped in the test solutions and allowed to air dry.

-

Exposure: Place a known number of larvae (e.g., 10-20) onto the treated leaves in a petri dish or ventilated container.

-

Control Groups: Include a negative control (solvent only) and a positive control (a known insecticide).

-

Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.

-

Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.[5]

Anticancer Activity

Limonoids from Neem have been reported to possess anticancer properties by inducing apoptosis and modulating various signaling pathways.[1][6] While specific studies on this compound are scarce, its structural similarity to other cytotoxic limonoids suggests it may share these activities. Neem limonoids have been shown to induce cell death in various cancer cell lines.[7]

Quantitative Data: Anticancer Activity

Specific IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines are not widely reported in the current literature. For comparison, other neem limonoids like nimbolide (B1678885) have demonstrated potent cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Anti-inflammatory Activity

Neem extracts and their constituent limonoids have demonstrated anti-inflammatory properties. This is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways like NF-κB.

Quantitative Data: Anti-inflammatory Activity

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Assay in Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide (NO) produced by quantifying its stable metabolite, nitrite, using the Griess reagent.

-

Data Analysis: Compare the NO levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Antioxidant Activity

The antioxidant potential of neem compounds is attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

Specific quantitative data on the antioxidant activity of isolated this compound is limited. However, extracts from Azadirachta indica roots have shown significant DPPH radical scavenging activity with an IC50 value of 13.81±0.06 μg/ml.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9][10]

Antimicrobial Activity

Neem extracts have been traditionally used for their antimicrobial properties. This compound, as a constituent, likely contributes to this activity.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms are not well-documented. For context, methanol extracts of other medicinal plants have shown MIC values ranging from 0.6 μg/ml to 5000 μg/ml against different bacteria.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Broth Microdilution Method: In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6][11]

Signaling Pathways

The anticancer and anti-inflammatory effects of neem limonoids are often linked to their ability to modulate key cellular signaling pathways. While specific studies on this compound are needed, the following pathways are generally implicated for this class of compounds.

Caption: Intrinsic Apoptosis Pathway potentially modulated by this compound.

References

- 1. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waterboards.ca.gov [waterboards.ca.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Insecticidal activity of neem oil against Gyropsylla spegazziniana (Hemiptera: Psyllidae) nymphs on Paraguay tea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical composition and insecticidal activity of Mentha rotundifolia and Chrysanthemum coronarium essential oils against the tomato leaf miner, Tuta absoluta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Investigation of total phenolic content and antioxidant activities of Azadirachta indica roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luvas.edu.in [luvas.edu.in]

- 11. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antifeedant Mechanism of Meliantriol

Abstract

Meliantriol, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a key contributor to the plant's potent insect antifeedant properties.[1][2] This technical guide provides an in-depth examination of the core mechanism of action by which this compound deters feeding in various insect species. It synthesizes available research to detail the neurophysiological basis of its action, presents standardized experimental protocols for its evaluation, and collates quantitative data on its efficacy. This document is intended for researchers, scientists, and professionals in the fields of entomology, natural product chemistry, and the development of sustainable pest management solutions.

Introduction

The neem tree, Azadirachta indica, is a source of a wide array of bioactive secondary metabolites, with limonoids being among the most significant.[1] Within this class of compounds, this compound, alongside azadirachtin (B1665905), salannin, and nimbin, has been identified as a powerful insect feeding deterrent.[1][2][3] The discovery of this compound's ability to cause insects to cease feeding, even at very low concentrations, was one of the earliest scientific validations of neem's traditional use in crop protection.[1] Antifeedants represent a compelling alternative to conventional neurotoxic insecticides, as they offer a mode of action that can reduce crop damage without broad-spectrum toxicity, thereby preserving beneficial insect populations and minimizing environmental impact.[4] This guide focuses specifically on the mechanisms and methodologies related to this compound's role as a potent antifeedant.

Core Mechanism of Action

The primary mechanism of action for this compound as an antifeedant is rooted in its interaction with the insect's gustatory (taste) system. It acts as a phagodeterrent, meaning it inhibits feeding after an insect makes initial contact with a treated plant surface.

Neurophysiological Basis

This compound's antifeedant effect is initiated upon perception by specialized gustatory receptor neurons (GRNs) located in sensilla on the insect's mouthparts, antennae, or tarsi.[4][5] These neurons are responsible for detecting aversive or "bitter" compounds, triggering a behavioral avoidance response.[5][6] The presence of this compound on a plant surface stimulates these deterrent neurons, which in turn send inhibitory signals to the insect's central nervous system. This signaling cascade overrides any phagostimulatory signals from nutrients like sugars or amino acids, leading to the immediate cessation of feeding.[4] Some research suggests that certain neem limonoids may even paralyze the insect's swallowing mechanism, further contributing to the antifeedant effect.[1]

Putative Gustatory Signaling Pathway

While the specific receptors for this compound have not yet been definitively identified, the general signaling pathway for bitter or aversive tastants in insects provides a robust model. The process begins with the binding of this compound to a gustatory receptor (GR) complex on the dendritic membrane of a GRN. This binding event is believed to initiate a signal transduction cascade, leading to the generation of action potentials that are transmitted to the subesophageal ganglion and other brain regions, resulting in the termination of feeding behavior.[5][7]

Experimental Protocols

The quantification of antifeedant activity is typically achieved through bioassays that measure the reduction in food consumption by an insect when a test compound is present. The following are detailed protocols for standard antifeedant bioassays.

Leaf Disc No-Choice Bioassay

This method is widely used to assess the intrinsic feeding deterrence of a compound.[2][8] Insects are presented with a single food source (a leaf disc) treated with the test substance, and their consumption is compared to a control group.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone (B3395972) or ethanol.[8] From this stock, create a series of dilutions to achieve the desired test concentrations (e.g., 100, 250, 500, 1000 ppm). A control solution should consist of the pure solvent.[8]

-

Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, untreated leaves of a suitable host plant for the selected insect species.[8]

-

Treatment: Individually dip each leaf disc into a test or control solution for 2-3 seconds. Allow the solvent to fully evaporate in a fume hood.[8]

-

Assay Setup: Place one treated or control leaf disc in the center of a Petri dish lined with moistened filter paper to maintain humidity.[8]

-

Insect Introduction: Introduce one pre-starved (2-4 hours) insect larva (e.g., 3rd or 4th instar) into each Petri dish.[8] Use a minimum of 10-20 replicates per concentration and for the control.[8]

-

Incubation: Maintain the Petri dishes in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 14:10 h L:D photoperiod) for a set period, typically 24 hours.[8]

-

Data Collection and Analysis: After the incubation period, measure the area of the unconsumed portion of each leaf disc using a leaf area meter or image analysis software.[8] Calculate the Feeding Deterrence Index (FDI) or Antifeedant Index (AI) using the formula:

-

AI (%) = [(C - T) / (C + T)] x 100

-

Where C is the area consumed in the control and T is the area consumed in the treatment.[2]

-

Obligatory Feeding Assay with Artificial Diet

This assay is useful for testing compounds against insects that are reared on artificial diets and allows for precise control over the dose ingested.[9]

Methodology:

-

Diet Preparation: Prepare a standard artificial diet for the test insect. While the diet is still liquid and cooling, incorporate the test compound (this compound), previously dissolved in a small amount of solvent, at the desired concentrations.[9] Prepare a control diet containing only the solvent.

-

Assay Setup: Dispense a pre-weighed amount of the treated or control diet into individual wells of a multi-well plate or small rearing vials.[9]

-

Insect Introduction: Place one pre-weighed, second-instar larva into each container.[9]

-

Data Collection: Over a period of several days (e.g., up to 10 days), record the weight of the insect, the weight of the remaining diet, and the weight of the frass (excrement) produced daily.[9]

-

Analysis: Compare the body weight gain, diet consumption, and nutritional indices between the treatment and control groups to determine the antifeedant and growth-inhibitory effects.[9]

Quantitative Antifeedant Activity

While this compound is consistently cited as a potent antifeedant, specific quantitative data such as EC₅₀ (half-maximal effective concentration) or FDI values for the purified compound are not extensively detailed in the reviewed literature.[1][3] However, studies on neem extracts, which contain this compound, provide strong evidence of dose-dependent antifeedant activity. The table below summarizes representative data for neem extracts and other relevant compounds to illustrate the range of activity.

| Compound/Extract | Insect Species | Assay Type | Concentration | Antifeedant Index (AI) / Feeding Deterrence | Citation |

| Neem Leaf Ethyl Acetate Extract | Tenebrio molitor | No-Choice Leaf Disc | 0.5% | 51.53% | [2][10] |

| Neem Leaf Ethyl Acetate Extract | Tenebrio molitor | No-Choice Leaf Disc | 10% | 82.05% | [2][10] |

| Neem (A. indica) Extract | Spodoptera litura | Not Specified | Not Specified | High Antifeedant Effect | [3] |

| Euphorbia hirta Ethanol Extract | Plutella xylostella | Not Specified | Not Specified | > 80.00% | [11] |

| Bauhinia variegata Ethanol Extract | Plutella xylostella | Not Specified | Not Specified | > 80.00% | [11] |

Conclusion and Future Directions

This compound is a significant natural antifeedant whose mechanism of action is centered on the stimulation of aversive gustatory pathways in insects. This leads to a potent feeding deterrence effect, which is a cornerstone of the pest-protective properties of neem extracts. While the general neurophysiological basis is understood, several areas warrant further investigation:

-

Receptor Identification: The specific gustatory receptors that bind this compound remain to be identified. The use of techniques such as in-silico molecular docking, electrophysiology on specific sensilla, and genetic knockout studies in model organisms like Drosophila melanogaster could elucidate the precise molecular targets.[5][7][12]

-

Structure-Activity Relationship: A systematic analysis of the structure-activity relationship of this compound and its analogues could lead to the design of even more potent and selective antifeedants.

-

Synergistic Effects: Research into the potential synergistic effects of this compound with other neem limonoids, such as azadirachtin and salannin, could enhance the efficacy and durability of neem-based biopesticides.

A deeper understanding of this compound's mechanism of action will be instrumental in optimizing its use in integrated pest management programs and in the development of novel, sustainable crop protection agents.

References

- 1. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. [Repellent and antifeedant effect of secondary metabolites of non-host plants on Plutella xylostella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on interaction of insect repellent compounds with odorant binding receptor proteins by in silico molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Meliantriol's Role in Neem Tree Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neem tree, Azadirachta indica, is a rich source of structurally complex and biologically active secondary metabolites, primarily limonoids. These compounds form the cornerstone of the tree's sophisticated defense system against a wide array of herbivores. Among these, Meliantriol (C₃₀H₅₀O₅) is a significant triterpenoid (B12794562) that plays a crucial role as a potent antifeedant.[1][2] This technical guide provides an in-depth exploration of this compound's function in neem's defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production, its mode of action, and the experimental protocols used for its study.

Biosynthesis of this compound

This compound, like other limonoids in the Meliaceae family, is a tetracyclic triterpenoid. Its biosynthesis originates from the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The pathway commences with the cyclization of 2,3-oxidosqualene. While the precise enzymatic steps leading to this compound are not fully elucidated, the general pathway for limonoid biosynthesis provides a strong framework. Tirucallol is considered a potential precursor for the biosynthesis of neem limonoids.[3][4][5]

Signaling Pathways Regulating this compound Production

The production of defense compounds like this compound is tightly regulated by the plant's signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling molecules are activated in response to herbivore attack and pathogen infection, respectively, and can induce the expression of genes involved in secondary metabolite biosynthesis.

Jasmonic Acid (JA) Pathway

Herbivore feeding and tissue damage trigger the biosynthesis of jasmonic acid. The JA signaling cascade is a well-established elicitor of terpenoid production in many plant species. Studies on neem cell cultures have demonstrated that the application of methyl jasmonate (MeJ), a derivative of JA, can significantly induce the production of azadirachtin (B1665905), a closely related limonoid.[6][7][8] This suggests a similar regulatory role for the JA pathway in this compound biosynthesis.

Salicylic Acid (SA) Pathway

The salicylic acid pathway is primarily associated with plant defense against biotrophic pathogens. However, there is evidence of crosstalk between the SA and JA pathways. Furthermore, studies have shown that exogenous application of salicylic acid can enhance the production of triterpenoids in various plant and fungal species.[3][9][10] In neem cell cultures, salicylic acid has been shown to be a potent elicitor of azadirachtin production, indicating that the SA signaling pathway can also positively regulate limonoid biosynthesis.[11]

Mode of Action: Antifeedant Properties

The primary role of this compound in neem's defense is its potent antifeedant activity against a wide range of insects. This deterrence is mediated through the insect's gustatory system.

Interaction with Gustatory Receptors

Bitter compounds like this compound are detected by gustatory receptor neurons (GRNs) located in the insect's mouthparts, antennae, and tarsi.[12] These GRNs express a variety of gustatory receptors (GRs), which are specialized to detect different tastants. The binding of a bitter compound like this compound to a specific GR or a complex of GRs triggers a signaling cascade within the neuron. This leads to the generation of an action potential that is transmitted to the insect's brain, resulting in the perception of an aversive taste and subsequent cessation of feeding.[12]

Quantitative Data on Antifeedant Activity

| Compound/Extract | Test Insect | Bioassay Type | Metric | Result | Reference |

| Neem Seed Kernel Extract (NSKE) | Spodoptera frugiperda | Dual-choice | Antifeedant Activity (%) | 68.32 (at LC₅₀) | [1] |

| Neem Oil | Spodoptera eridania | No-choice | Antifeedant Index (%) | 96.3 | [13] |

| Azadirachtin | Spodoptera frugiperda | No-choice | Antifeedant Activity (%) | >90 (at 1 ppm) | [14] |

| Salannin | Spodoptera littoralis | No-choice | Antifeedant Activity | Potent | [15] |

| Neem Leaf Extract (Ethyl Acetate) | Tenebrio molitor | No-choice | Antifeedant Index (%) | 82.05 (at 10%) | [16][17] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from neem seeds, based on established methods for limonoid separation.

Methodology:

-

Preparation of Plant Material:

-

Collect mature neem seeds and remove the pulp.

-

Air-dry the seeds in the shade until brittle.

-

Grind the dried seeds into a coarse powder.

-

-

Defatting:

-

Perform a Soxhlet extraction of the seed powder with n-hexane for 6-8 hours to remove the fatty oils.

-

Discard the hexane extract and air-dry the defatted seed cake.

-

-

Extraction of Limonoids:

-

Re-extract the defatted seed cake with 95% ethanol using a Soxhlet apparatus for 8-10 hours.

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude limonoid-rich residue.

-

-

Solvent Partitioning:

-

Dissolve the crude residue in a methanol:water (9:1) solution.

-

Partition this solution against a non-polar solvent like n-hexane or petroleum ether to remove remaining non-polar impurities.

-

Collect the polar (methanol:water) phase containing the limonoids.

-

-

Column Chromatography:

-

Concentrate the polar phase and adsorb it onto a small amount of silica (B1680970) gel.

-

Load the adsorbed sample onto a silica gel column (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3).

-

Pool the fractions containing compounds with a similar Rf value to that expected for this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the pooled fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water to achieve fine separation.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., LC-MS, NMR).

-

Antifeedant Bioassay: No-Choice Leaf Disc Method

This protocol details a standard method for quantifying the antifeedant activity of an isolated compound.

Methodology:

-

Insect Rearing:

-

Maintain a healthy culture of the test insect (e.g., Spodoptera frugiperda) on an appropriate artificial diet or host plant under controlled conditions (e.g., 25±2°C, 65±5% RH, 16:8 L:D photoperiod).

-

Use larvae of a specific instar (e.g., 3rd or 4th) for the bioassay and pre-starve them for 2-4 hours before the experiment.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Make serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 10, 50, 100, 500 ppm).

-

The solvent alone will serve as the control.

-

-

Leaf Disc Preparation:

-

Excise leaf discs of a uniform size (e.g., 4 cm diameter) from fresh, untreated host plant leaves (e.g., maize for S. frugiperda).[18]

-

Dip the leaf discs in the respective test solutions or the control solvent for a standardized time (e.g., 10 seconds).

-

Allow the leaf discs to air-dry completely.

-

-

Bioassay Setup:

-

Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.

-

Introduce a single pre-starved larva into each Petri dish.

-

Replicate each treatment and the control multiple times (e.g., 10-20 replicates).

-

-

Data Collection and Analysis:

-

After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf material.

-

Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where:

-

C = Area consumed in the control

-

T = Area consumed in the treatment

-

-

Analyze the data statistically (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

-

Conclusion

This compound is a key component of the neem tree's chemical arsenal, contributing significantly to its defense against herbivory through its potent antifeedant properties. Its biosynthesis via the mevalonate pathway is likely regulated by complex signaling networks involving jasmonic acid and salicylic acid, allowing the plant to mount a defense in response to both insect attack and pathogen infection. The mode of action of this compound involves the direct interaction with the insect's gustatory system, leading to feeding deterrence. While further research is needed to quantify the specific antifeedant efficacy of isolated this compound and to fully elucidate the downstream signaling cascade it triggers in insects, the information presented in this guide provides a robust framework for researchers and professionals in the fields of natural product chemistry, chemical ecology, and drug development. The detailed protocols offer a starting point for the isolation, purification, and bio-evaluation of this and other related bioactive compounds.

References

- 1. The Molecular and Cellular Basis of Bitter Taste in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. luvas.edu.in [luvas.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cucurbitacin B Activates Bitter-Sensing Gustatory Receptor Neurons via Gustatory Receptor 33a in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thepharmajournal.com [thepharmajournal.com]

An In-Depth Technical Guide to Meliantriol and Other Limonoids in Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meliantriol and other prominent limonoids found in Azadirachta indica (Neem). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the chemical properties, biological activities, and underlying mechanisms of action of these compounds. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application.

Introduction to Azadirachta indica and its Limonoids

Azadirachta indica, commonly known as the neem tree, is a member of the Meliaceae family and has been a cornerstone of traditional medicine in many cultures for centuries.[1] Nearly every part of the tree, including its leaves, seeds, bark, and flowers, possesses medicinal properties attributed to a diverse array of bioactive compounds.[1] Among the most significant of these are the limonoids, a class of highly oxygenated and structurally complex tetranortriterpenoids.

To date, over 300 structurally diverse constituents have been identified from neem, with a significant portion being limonoids.[2] These compounds are responsible for the well-documented anti-inflammatory, anticancer, antimicrobial, and insect-antifeedant properties of neem extracts.[2][3] This guide will focus on this compound and other key limonoids, providing a detailed examination of their therapeutic potential.

Key Limonoids in Azadirachta indica

While a vast number of limonoids have been isolated from neem, this guide will focus on some of the most well-studied and biologically active compounds:

-

This compound: Identified in neem leaves, this compound is recognized for its potent insect antifeedant properties.[4][5] While its presence has been confirmed through techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS), detailed quantitative data on its concentration and specific mechanisms of action in human health are less abundant compared to other major limonoids.[3]

-

Azadirachtin: Perhaps the most famous of the neem limonoids, Azadirachtin is a powerful insect growth regulator and antifeedant.[6] It also exhibits significant anticancer and anti-inflammatory activities.[6]

-

Nimbolide (B1678885): Considered one of the most potent cytotoxic limonoids from neem, Nimbolide has demonstrated significant anticancer activity against a wide range of cancer cell lines.[6] Its mechanisms of action, including the modulation of key signaling pathways, have been extensively studied.

-

Gedunin: This limonoid has shown promising anticancer and antimalarial activities. Its anticancer effects are partly attributed to its role as a heat shock protein 90 (Hsp90) inhibitor.

-

Salannin (B1681390) and Nimbin (B191973): These limonoids also contribute to the biological activity of neem extracts, exhibiting insect antifeedant and other medicinal properties.[6][7]

Quantitative Data on Limonoid Content and Biological Activity

The concentration of limonoids in Azadirachta indica varies significantly depending on the part of the plant, geographical location, and time of harvest. The following tables summarize available quantitative data on the content of major limonoids and their biological activities.

Table 1: Quantitative Analysis of Major Limonoids in Azadirachta indica

| Limonoid | Plant Part | Concentration | Method of Analysis | Reference |

| Azadirachtin | Seed Kernel | 3300 µg/g (dry weight) | HPLC | [6] |

| Nimbin | Bark (Hexane fraction) | 271 µg/g (dry weight) | HPLC | [6] |

| Nimbin | Seed Kernel | 18.2 to 636.8 mg/kg | HPLC | [7] |

| Salannin | Seed Kernel | 45.4 to 1830.3 mg/kg | HPLC | [7] |

| This compound | Vegetative Parts | Presence confirmed | LC-MS | [3] |

Note: Quantitative data for this compound concentration is not widely available in the reviewed literature.

Table 2: Cytotoxic Activity of Neem Limonoids against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Nimbolide | Du-145 (Prostate Cancer) | MTT | 8.01 ± 0.44 µM (24h) | [8] |

| Nimbolide | PC-3 (Prostate Cancer) | MTT | 11.16 ± 0.84 µM (24h) | [8] |

| Nimbolide | A-549 (Lung Cancer) | MTT | Not specified | [8] |

| A. indica Leaf Extract | A-549 (Lung Cancer) | MTT | >70% cytotoxicity at 4 mg/mL | [9] |

| A. indica Seed Extract | K-562 (Leukemia) | MTT | >70% cytotoxicity at 4 mg/mL | [9] |

Signaling Pathways Modulated by Neem Limonoids

Neem limonoids exert their biological effects by modulating a variety of cellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. Two of the most critical pathways affected are the NF-κB and PI3K/Akt pathways.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several neem limonoids have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by neem limonoids.

Neem limonoids, such as nimbolide, can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its overactivation is a common event in many types of cancer, promoting tumor progression and resistance to therapy.

Caption: Inhibition of the PI3K/Akt signaling pathway by neem limonoids.

Limonoids like nimbolide have been shown to inhibit the PI3K/Akt signaling pathway.[10] By blocking the activity of PI3K and the subsequent phosphorylation of Akt, these compounds can suppress the downstream signaling that promotes cancer cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Azadirachta indica limonoids.

Protocol 1: Extraction and Isolation of Limonoids from Azadirachta indica Seeds

This protocol outlines a general procedure for the extraction and initial fractionation of limonoids.

Caption: General workflow for the extraction and isolation of limonoids.

Materials:

-

Dried, de-shelled Azadirachta indica seeds

-

n-Hexane

-

Ethanol (B145695) (95%) or Methanol (B129727)

-

Ethyl acetate

-

Distilled water

-

Silica (B1680970) gel (for column chromatography)

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Plant Material: Grind the dried neem seeds into a coarse powder.

-

Defatting: Extract the powdered seeds with n-hexane in a Soxhlet apparatus for 6-8 hours to remove fatty oils. Discard the hexane (B92381) extract.

-

Extraction of Limonoids: Air-dry the defatted seed powder and then extract it with 95% ethanol or methanol in a Soxhlet apparatus for 12-24 hours.[11][12]

-

Concentration: Concentrate the ethanolic/methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate. This will separate the limonoids into different fractions based on their polarity.

-

Column Chromatography: Subject the ethyl acetate fraction (rich in limonoids) to column chromatography on silica gel.[11]

-

Elution and Fraction Collection: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Collect the fractions.

-

Analysis: Monitor the fractions using TLC to identify those containing limonoids. Pool the similar fractions and further purify them using preparative HPLC to isolate individual limonoids.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of isolated limonoids on cancer cell lines.[13][14][15][16]

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Isolated limonoid (dissolved in DMSO to make a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of the limonoid stock solution in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the limonoid. Include a vehicle control (medium with DMSO at the same concentration as in the highest limonoid concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

This protocol describes a standard method for evaluating the anti-inflammatory properties of neem extracts or isolated limonoids in an animal model.[17][18][19][20][21]

Materials:

-

Wistar albino rats or Swiss albino mice

-

Carrageenan solution (1% w/v in normal saline)

-

Test sample (neem extract or isolated limonoid)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the neem extract or limonoid. Administer the test samples and the standard drug orally or intraperitoneally.[17]

-

Induction of Inflammation: One hour after the administration of the treatments, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17]

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[19]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Protocol 4: In Vitro Nitric Oxide Scavenging Assay

This protocol is used to assess the antioxidant activity of neem limonoids by measuring their ability to scavenge nitric oxide radicals.[22][23][24][25]

Materials:

-

Sodium nitroprusside solution (10 mM in phosphate-buffered saline, PBS)

-

Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Test sample (neem extract or isolated limonoid)

-

Standard antioxidant (e.g., Ascorbic acid)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the test sample at various concentrations.[22]

-

Incubation: Incubate the plate at room temperature for 150 minutes.

-

Griess Reagent Addition: After incubation, add 100 µL of Griess reagent to each well.

-

Absorbance Measurement: Allow the color to develop for 10 minutes and measure the absorbance at 546 nm.

-

Data Analysis: Calculate the percentage of nitric oxide scavenging activity for each concentration compared to a control (without the test sample).

Conclusion

The limonoids from Azadirachta indica, including this compound, Azadirachtin, and Nimbolide, represent a rich source of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer and inflammation makes them promising candidates for the development of novel drugs. This technical guide provides a foundational resource for researchers to further explore and harness the medicinal properties of these remarkable natural products. While substantial research has been conducted on several of these limonoids, further investigation into the specific quantitative distribution and detailed mechanisms of action of less-studied compounds like this compound is warranted to fully unlock their therapeutic potential.

References

- 1. [Limonoids from seeds of Azadirachta indica and their antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of limonoid ‘this compound’ from azadirachta indica [wisdomlib.org]

- 4. agrojournal.org [agrojournal.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. researchgate.net [researchgate.net]

- 25. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

Meliantriol: A Technical Guide on its Potential as a Natural Insect Repellent

Issued: December 19, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Meliantriol, a triterpenoid (B12794562) limonoid found in the neem tree (Azadirachta indica), is recognized as a potent natural insect antifeedant.[1] While it is one of the primary bioactive compounds in neem, alongside azadirachtin (B1665905), salannin (B1681390), and nimbin, specific quantitative data and detailed molecular mechanisms of action for this compound are not extensively documented in publicly available scientific literature.[1] This technical guide synthesizes the current understanding of this compound, placing it within the broader context of neem limonoids. It outlines the general experimental protocols for its extraction and analysis, discusses its likely mechanism of action based on related compounds, and highlights the significant research gaps that need to be addressed to fully characterize its potential as a commercial insect repellent.

Introduction to this compound

This compound (C₃₀H₅₀O₅) is a tetranortriterpenoid, a class of complex secondary metabolites found in plants of the Meliaceae family.[2][3] It was one of the first compounds isolated from neem to be scientifically validated for its insect-controlling properties.[1] Notably, this compound is a powerful feeding inhibitor, capable of causing insects, particularly locusts, to cease eating at extremely low concentrations.[1] This antifeedant property is a key characteristic of its potential as an insect repellent. Other related compounds in neem, such as salannin, also exhibit antifeedant and growth-regulating activities.[4]

While azadirachtin is the most studied and abundant limonoid in neem, responsible for approximately 90% of the effects on most pests, this compound is considered one of the other significant contributors to neem's overall pesticidal action.[1] The biological activities of various neem components, including this compound, have been noted in patents related to natural insect repellent formulations.[5][6]

Quantitative Data on Antifeedant Activity: A Comparative Overview

| Limonoid | Insect Species | Bioassay Type | Metric | Value |

| Azadirachtin | Schistocerca gregaria | Binary Choice | ED₅₀ | 0.001 ppm |

| Azadirachtin | Locusta migratoria | Binary Choice | ED₅₀ | 3 ppm |

| Neem Oil (79.62% AFI) | Schistocerca gregaria | Antifeedant Index | AFI | 79.62% |

| Azadirachtin | Spodoptera frugiperda | Diet Incorporation | EC₅₀ | 3.6 x 10⁻⁷ µg/g |

| Salannin | Spodoptera frugiperda | Diet Incorporation | EC₅₀ | 4.7 x 10⁻⁴ µg/g |

| Azadirachtin | Spodoptera littoralis | Leaf Disc Choice | EC₅₀ | 0.03 ppm |

| Azadirachtin | Helicoverpa armigera | Diet Incorporation | EC₅₀ | 0.1 ppm |

Data compiled from comparative studies on neem limonoids.[7][8][9] Note: AFI stands for Antifeedant Index.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not standardized. However, the methodologies for its extraction, isolation, and bioassay would follow the general procedures established for other neem limonoids.

The general workflow for obtaining this compound from neem involves extraction from the seeds or leaves, followed by purification to separate it from other limonoids and oils.

-

Sample Preparation: Fresh parts of Azadirachta indica are collected, shade-dried, and pulverized into a fine powder.[3]

-

Extraction: Soxhlet extraction is a commonly cited method, using solvents such as methanol (B129727) or ethanol (B145695) to create a crude extract.[3] This crude extract contains a mixture of limonoids, oils, and other phytochemicals.

-

Purification:

-

Solvent Partitioning: The crude extract is often partitioned between a non-polar solvent (like hexane) and a polar solvent (like aqueous methanol) to remove oils.

-

Chromatography: The resulting extract, enriched with limonoids, is then subjected to chromatographic techniques for further separation. Thin-Layer Chromatography (TLC) can be used for initial analysis and method development.[10] For preparative isolation, Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is typically employed.[11][12]

-

-

Identification: The presence and purity of this compound in the isolated fractions are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect its characteristic molecular ion peak.[3][13]

A standard method to evaluate the antifeedant properties of a compound like this compound is the "no-choice" or "choice" leaf disc bioassay.

-

Preparation of Test Substance: A stock solution of purified this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are made to obtain a range of test concentrations.

-

Treatment of Leaf Discs: Uniformly sized discs are cut from the leaves of a host plant suitable for the target insect (e.g., cabbage for Plutella xylostella, castor bean for Spodoptera litura). The discs are treated with the this compound solutions or with the solvent alone (as a control).

-

Insect Exposure: Pre-starved insect larvae or nymphs are introduced into a petri dish containing a treated leaf disc.

-

Data Collection: After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed is measured. The Antifeedant Index (AFI) can be calculated using the formula: AFI (%) = [(C - T) / C] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.[14]

Mandatory Visualizations

The precise signaling pathway for this compound is not yet elucidated. However, as a feeding inhibitor, it is hypothesized to act on the insect's chemosensory system, likely by interacting with gustatory (taste) receptors. The following diagram illustrates a hypothetical pathway.

Proposed Mechanism of Action

The insecticidal and repellent actions of neem limonoids are multifaceted.[2] While a primary mode of action for compounds like azadirachtin is the disruption of the endocrine system by mimicking ecdysone (B1671078) (the molting hormone), the potent antifeedant activity of this compound suggests a more direct interaction with the insect's sensory systems.[1][9]

It is plausible that this compound acts on the gustatory (taste) or olfactory (smell) receptors of insects.[15] These receptors are typically located in sensilla on the mouthparts, antennae, and legs of the insect.[16][17] When an insect attempts to feed on a plant surface treated with this compound, the molecule could bind to specific gustatory receptors that perceive "bitter" or aversive compounds.[18] This binding would trigger a cascade of neuronal signals, leading to an action potential that travels to the insect's central nervous system.[19][20] The brain would then interpret this signal as a deterrent, causing the insect to stop feeding and move away from the food source. While electrophysiological studies could confirm this, such specific research on this compound is not currently available.

Conclusion and Future Directions

This compound is a significant bioactive limonoid from Azadirachta indica with demonstrated potent antifeedant properties. However, a comprehensive review of the scientific literature reveals a significant lack of specific quantitative data on its efficacy and detailed knowledge of its molecular mechanism of action. The majority of research has focused on the more abundant limonoid, azadirachtin.

For this compound to be further developed as a standalone or synergistic natural insect repellent, future research should prioritize:

-

Quantitative Bioassays: Systematic testing of purified this compound against a range of key insect pests to determine its ED₅₀, EC₅₀, and repellency percentages.

-

Mechanism of Action Studies: Employing electrophysiological techniques (e.g., single-sensillum recording) to identify which specific gustatory or olfactory neurons and receptors this compound interacts with.

-

Synergistic Studies: Investigating the combined effects of this compound with other neem limonoids and natural repellents to identify potential synergistic formulations.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in sustainable pest management.

References

- 1. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of limonoid ‘this compound’ from azadirachta indica [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. US20140242199A1 - Pest control formulations and methods of making and using same - Google Patents [patents.google.com]

- 6. US5885600A - Natural insect repellent formula and method of making same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. An efficient method for the purification and characterization of nematicidal azadirachtins A, B, and H, using MPLC and ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gustatory Receptors Required for Avoiding the Toxic Compound Coumarin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tastant-receptor interactions: insights from the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ionotropic Receptors Mediate Drosophila Oviposition Preference Through Sour Gustatory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Combining Machine Learning and Electrophysiology for Insect Odorant Receptor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Meliantriol: A Technical Guide to Preliminary Bioactivity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica), has garnered scientific interest for its notable bioactivities. Primarily recognized for its potent insect antifeedant properties, preliminary studies suggest a broader therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for key assays, and insights into its potential molecular mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring tetranortriterpenoid found in various parts of the neem tree, a plant with a long history of use in traditional medicine.[1] Like other limonoids from neem, such as azadirachtin, this compound has demonstrated significant biological effects.[1] Its primary reported bioactivity is as an insect feeding deterrent, particularly against locusts.[1] Emerging research, however, points towards a wider spectrum of pharmacological activities, including potential roles in cancer, inflammation, and microbial infections.[2] This guide synthesizes the available preliminary data to provide a detailed technical resource for the scientific community.

Quantitative Bioactivity Data

While extensive quantitative data for this compound is still emerging, preliminary studies and research on structurally related compounds provide valuable insights into its potential potency. The following tables summarize the available quantitative data for this compound and its close derivative, 21α-methylmelianol.

Table 1: Insect Antifeedant Activity of Neem Limonoids

| Compound | Test Organism | Bioassay | Activity Metric | Value | Reference |

| Neem Oil Extract | Schistocerca gregaria (Desert Locust) | Antifeedant Assay | Antifeedant Effect (at 5% concentration) | 79.62% | [3] |

| This compound | Schistocerca gregaria (Desert Locust) | Feeding Inhibition | - | Potent feeding inhibitor | [4] |

Table 2: Anti-inflammatory Activity of this compound Derivative (21α-methylmelianol)

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 21α-methylmelianol | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | - | Dose-dependent reduction | [2][5] |

| 21α-methylmelianol | RAW 264.7 Macrophages | TNF-α, IL-6, IL-1β Production Inhibition | - | Significant suppression | [2][5] |

Note: Specific IC50 values for the anti-inflammatory activity of 21α-methylmelianol were not provided in the referenced abstracts.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the key bioassays discussed.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is a standard method to evaluate the feeding deterrence of a compound against herbivorous insects.

a. Insect Rearing:

-

A laboratory colony of the target insect (e.g., Schistocerca gregaria) is maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Insects are reared on a standard diet, such as fresh wheat seedlings.[6]

b. Preparation of Test Solutions:

-

This compound is dissolved in an appropriate solvent (e.g., ethanol (B145695) or acetone) to prepare a stock solution.

-

A series of dilutions are made from the stock solution to obtain the desired test concentrations.

c. Bioassay Procedure:

-

Fresh, uniform leaf discs (e.g., from wheat seedlings) are excised.

-

Leaf discs are dipped in the test solutions for a few seconds and allowed to air dry completely. Control discs are treated with the solvent alone.

-

One treated or control leaf disc is placed in a Petri dish lined with moist filter paper.

-

A single, pre-starved insect is introduced into each Petri dish.

-

The Petri dishes are incubated in a controlled environment for a specified period (e.g., 24 hours).

-

The area of the leaf disc consumed is measured using a leaf area meter or image analysis software.

d. Data Analysis:

-

The Antifeedant Index (AFI) is calculated using the following formula: AFI = [(C - T) / (C + T)] * 100 where C is the consumption of the control disc and T is the consumption of the treated disc.

In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

a. Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

b. Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

c. Measurement of Nitric Oxide (NO) Production:

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

NO production is quantified using the Griess reagent.[5]

d. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[2]

Anticancer Bioassay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

a. Cell Culture:

-

A human cancer cell line (e.g., A375 melanoma) is cultured in appropriate media and conditions.[7]

b. Treatment: